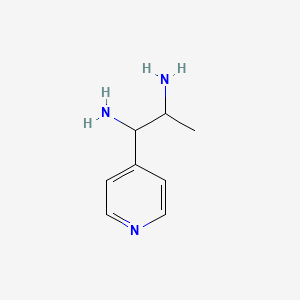
1-(Pyridin-4-yl)propane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)propane-1,2-diamine is an organic compound featuring a pyridine ring attached to a propane-1,2-diamine moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)propane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,2-diaminopropane under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated under reflux, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as chromatography and distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyridin-4-yl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. Additionally, it can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(Pyridin-2-yl)propane-1,3-diamine: Similar structure but with different positioning of the pyridine ring and diamine moiety.
N-(Pyridin-2-yl)amides: Compounds with an amide group instead of a diamine group.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with a fused imidazole and pyridine ring.
Uniqueness: 1-(Pyridin-4-yl)propane-1,2-diamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-pyridin-4-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-6(9)8(10)7-2-4-11-5-3-7/h2-6,8H,9-10H2,1H3 |
Clave InChI |
TZLYXONSYYOYLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=NC=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B13148565.png)

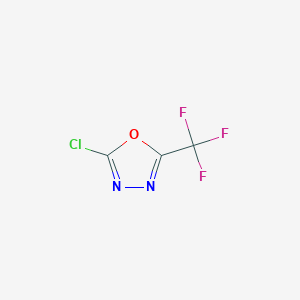
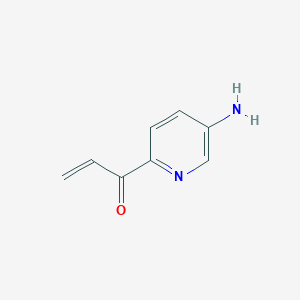
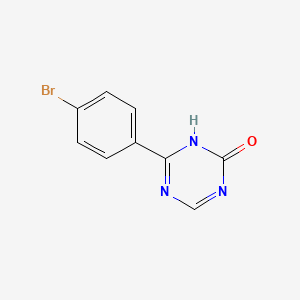
![(6R,8R,9S,10R,13S,14S,15R,17S)-17-Acetyl-6,15-dihydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13148580.png)

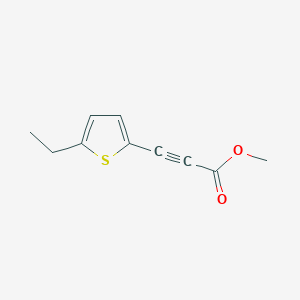

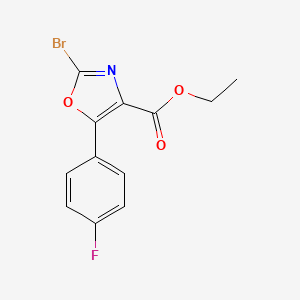
![2-(5-((2,4-Dimethoxybenzyl)amino)-2,2-difluoro-[1,3]dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-8-yl)ethanol](/img/structure/B13148615.png)


